molecular formula C16H26N4O B7099623 N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7099623
M. Wt: 290.40 g/mol
InChI Key: TWIKYFOSZMAGML-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that features a diazirine ring, an azepane ring, and a propanamide group

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-2-3-9-16(18-19-16)10-8-15(21)17-11-14-20-12-6-4-5-7-13-20/h1H,3-14H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIKYFOSZMAGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazirine ring, the introduction of the azepane ring, and the coupling of these intermediates with a propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a photoaffinity label, which helps in studying molecular interactions by forming covalent bonds with target molecules upon exposure to light.

    Biology: It is employed in the study of protein-ligand interactions, allowing researchers to identify binding sites and understand the dynamics of these interactions.

    Medicine: The compound’s ability to form stable covalent bonds with biological targets makes it useful in drug discovery and development, particularly in identifying potential drug targets.

    Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves the formation of covalent bonds with target molecules upon activation by light. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into various chemical bonds, forming stable covalent linkages. This property is particularly useful in studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: This compound features an azepane ring and is used in polymer chemistry.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a similar amide linkage and is used in pharmaceutical research.

Uniqueness

N-[2-(azepan-1-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of a diazirine ring and an azepane ring, which imparts distinct photoreactive properties. This makes it particularly valuable in applications requiring photoactivation and covalent labeling.

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